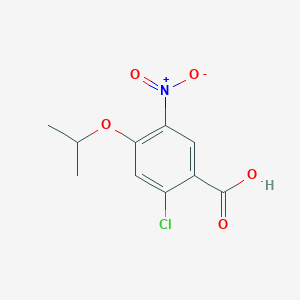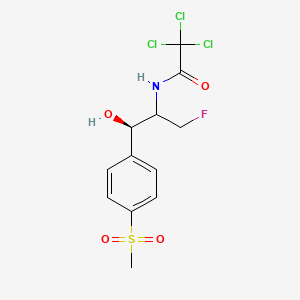
N-Trichloroacetyl Florfenicol Amine
Overview
Description
N-Trichloroacetyl Florfenicol Amine is a compound related to Florfenicol . Florfenicol is a fluorinated synthetic analog of thiamphenicol . It is primarily used in veterinary medicine . The molecular formula of this compound is C12H13Cl3FNO4S .
Synthesis Analysis
Florfenicol is a synthetic antibiotic and an analogue of chloramphenicol (CAP) . It is used to control infections in humans and in food-producing animals such as pigs, poultry, non-ruminating cattle, and aquaculture . The synthesis of amines involves various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
Florfenicol is a synthetic fluorinated analog of thiamphenicol and chloramphenicol . It has a phenylpropanoid structure . The molecular weight of this compound is 392.65 g/mol .Chemical Reactions Analysis
Florfenicol is a broad-spectrum antibiotic used exclusively in veterinary medicine . It functions by inhibiting ribosomal activity, which disrupts bacterial protein synthesis . The reaction of amines with acid chlorides is also a known method for synthesizing amides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 392.65 g/mol . The compound is related to Florfenicol, which has a molecular weight of 358.21 and a chemical formula of C12H14Cl2FNO4S .Scientific Research Applications
LC-MS/MS Based Method for Analysis in Broiler Chicken
- Objective : Development of a LC-MS/MS based confirmatory method for the analysis of Florfenicol and its metabolites in chicken muscle.
- Key Findings : The method involved acid hydrolysis to convert Florfenicol residues and metabolites into Florfenicol amine, facilitating its recovery and analysis. This method provided accurate quantification of the drug in tissues like muscle, liver, and kidney of treated birds (Imran et al., 2017).
Detection in Aquatic Species
- Objective : Development of a LC/MS method for detecting residues of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol amine in various aquatic species.
- Key Findings : The method demonstrated good recoveries and precision, being particularly effective for monitoring residues of these compounds in aquatic species (van de Riet et al., 2003).
Quantification in Animal and Aquaculture Products
- Objective : To develop a method for quantifying Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol amine in various animal products.
- Key Findings : The study used a QuEChERS extraction method coupled with LC-MS/MS, achieving high recovery rates and precision. This method proved suitable for quantifying residues in animal-derived products (Jung et al., 2022).
Residue Depletion in Channel Catfish
- Objective : To determine the withdrawal period of Florfenicol in channel catfish.
- Key Findings : The study found that Florfenicol amine levels in muscle tissue dropped below the tolerance level after a certain period, indicating its potential use in determining safe consumption levels (Wrzesinski et al., 2006).
Indirect Competitive ELISA for Residue Detection
- Objective : Developing an indirect competitive ELISA method for detecting Florfenicol amine residues in animal tissues.
- Key Findings : The study showed that this method is a specific, accurate, and sensitive alternative for screening Florfenicol amine residues in edible animal tissues, providing a simpler approach compared to instrumental methods (Wu et al., 2008).
Mechanism of Action
Target of Action
N-Trichloroacetyl Florfenicol Amine is a derivative of Florfenicol , which is a broad-spectrum antibiotic . The primary targets of Florfenicol are both Gram-positive and Gram-negative bacterial strains .
Mode of Action
Florfenicol shares a common mechanism of antibacterial action with thiamphenicol and chloramphenicol . It belongs to the class of amphenicols, which are established based on their shared phenylpropanoid structural motif .
Biochemical Pathways
It’s known that florfenicol, the parent compound, affects several biochemical pathways in bacteria, leading to their death .
Pharmacokinetics
In a study, pharmacokinetic profiles of free Florfenicol were assessed following oral administration of 30 mg Florfenicol/kg body weight to healthy or E. coli–infected chickens . Florfenicol exhibited a substantially higher maximum plasma concentration (Cmax) compared to free Florfenicol . Furthermore, Florfenicol showed significantly higher area under the curve (AUC 0–t) than free Florfenicol as revealed from the relative bioavailability studies .
Result of Action
Its parent compound, florfenicol, is known to have a broad-spectrum antibacterial profile against both gram-positive and gram-negative bacterial strains .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nitrate and dissolved organic matters (DOMs) in the aqueous environment might occur to an important effect on environmental fate of antibacterial agents under solar irradiation .
Future Directions
The use of nano-sized pharmaceutical formulations in veterinary medicine is a growing interest . Studies have shown that niosomes can enhance the therapeutic efficacy of the broad-spectrum antibiotic florfenicol . This demonstrates the potential for improving the oral bioavailability as well as the antibacterial activity of the incorporated veterinary antibiotic florfenicol .
properties
IUPAC Name |
2,2,2-trichloro-N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3FNO4S/c1-22(20,21)8-4-2-7(3-5-8)10(18)9(6-16)17-11(19)12(13,14)15/h2-5,9-10,18H,6H2,1H3,(H,17,19)/t9?,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRAZOSFWARISO-QVDQXJPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CF)NC(=O)C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-(Cyclohexylmethyl)-4-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}-2-piperazinyl)-1-ethanol](/img/structure/B1462851.png)
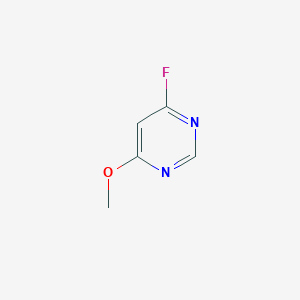

![3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1462854.png)
![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1462858.png)

![1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid](/img/structure/B1462861.png)
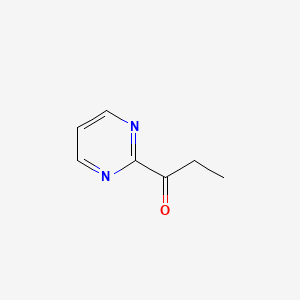
![2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B1462863.png)
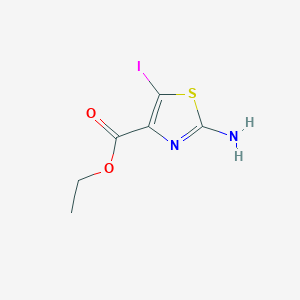
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/structure/B1462867.png)

![Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1462869.png)
